molecular formula C11H6ClF3N2OS B3041376 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide CAS No. 286430-59-9

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide

Cat. No.: B3041376
CAS No.: 286430-59-9
M. Wt: 306.69 g/mol
InChI Key: ZKAHMMFRFHJEIJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro group, a thienyl group, and a trifluoromethyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the chlorination of 6-(2-thienyl)-4-(trifluoromethyl)nicotinic acid followed by the conversion of the resulting acid chloride to the corresponding amide. The reaction conditions often require the use of reagents such as thionyl chloride for chlorination and ammonia or amine derivatives for the amide formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Catalysts like palladium or nickel complexes in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted nicotinamides, while oxidation and reduction can lead to sulfoxides, sulfones, or thiols.

Scientific Research Applications

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(2-thienyl)nicotinamide
  • 4-(Trifluoromethyl)nicotinamide
  • 6-(2-Thienyl)nicotinamide

Uniqueness

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide is unique due to the combination of its chloro, thienyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2OS/c12-9-8(10(16)18)5(11(13,14)15)4-6(17-9)7-2-1-3-19-7/h1-4H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAHMMFRFHJEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172713
Record name 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286430-59-9
Record name 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286430-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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